molecular formula C21H22N6O2 B2879332 2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 1396856-25-9

2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide

Cat. No.: B2879332
CAS No.: 1396856-25-9
M. Wt: 390.447
InChI Key: URFUQVJGGUEUEU-UHFFFAOYSA-N
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Description

2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a methoxy group, a phenylpiperazine moiety, and a pyrimidine ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the phenylpiperazine moiety: This step involves the coupling of the phenylpiperazine group to the pyrimidine ring, often using reagents like coupling agents or catalysts.

    Attachment of the nicotinamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylpiperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, which means it binds to the enzyme acetylcholinesterase and inhibits its activity. This inhibition increases the levels of acetylcholine in the brain, which can help improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-29-21-17(8-5-9-22-21)20(28)25-18-14-19(24-15-23-18)27-12-10-26(11-13-27)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFUQVJGGUEUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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